

Introduction: Elucidating the Molecular Signature of an Ibuprofen-Related Compound

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Compound of Interest

Compound Name: *p*-Butylhydratropic Acid

Cat. No.: B121086

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p-Butylhydratropic acid, systematically known as 2-(4-butylphenyl)propanoic acid, is a notable organic compound primarily recognized in the pharmaceutical industry as a process impurity and metabolite of Ibuprofen. As a non-steroidal anti-inflammatory drug (NSAID), the rigorous quality control of Ibuprofen necessitates the accurate identification and quantification of such related substances. This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure and confirm the identity of **p-Butylhydratropic Acid**. Our approach moves beyond a mere presentation of data, focusing instead on the underlying principles and experimental rationale that ensure a self-validating analytical workflow.

The compound's identity is established by its unique CAS Number, 3585-49-7.^{[1][2][3]} Its molecular formula is $C_{13}H_{18}O_2$ with a corresponding molecular weight of 206.28 g/mol.^{[1][4]} This structural information serves as the foundation for the interpretation of the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy

Proton (^1H) NMR provides detailed information about the number of different types of protons, their electronic environments, and the proximity of neighboring protons.

Rationale for Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl_3) is an excellent choice for **p-Butylhydratropic Acid** due to the compound's good solubility and the solvent's single, easily identifiable residual peak (~ 7.26 ppm), which does not interfere with the analyte signals.^[5] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and its sharp singlet signal does not overlap with most organic proton signals. A high-frequency spectrometer (e.g., 500 MHz) is employed to achieve better signal dispersion and simplify the interpretation of complex splitting patterns.^[5]

Predicted ^1H NMR Data Interpretation: The structure of **p-Butylhydratropic Acid** suggests seven distinct proton environments. The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.^{[6][7]} Protons on the aromatic ring will be split into two doublets, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons of the butyl and propanoic acid moieties will exhibit predictable chemical shifts and multiplicities based on their neighboring protons (n+1 rule).

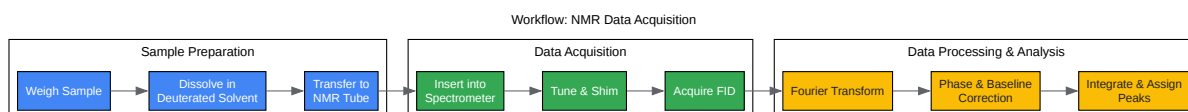
Table 1: Predicted ^1H NMR Data for **p-Butylhydratropic Acid** in CDCl_3

Assigned Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~11-12	Broad Singlet	1H
Aromatic (Ha)	~7.20	Doublet	2H
Aromatic (Hb)	~7.12	Doublet	2H
Methine (-CH)	~3.68	Quartet	1H
Benzylic Methylene (-CH ₂)	~2.58	Triplet	2H
Propanoic Methyl (-CH ₃)	~1.50	Doublet	3H
Butyl Methylene (-CH ₂ CH ₂ CH ₃)	~1.55-1.65	Multiplet	2H
Butyl Methylene (-CH ₂ CH ₃)	~1.30-1.40	Multiplet	2H
Butyl Methyl (-CH ₃)	~0.91	Triplet	3H

Experimental Protocol: ¹H NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **p-Butylhydratropic Acid** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Acquisition Parameters:** Set the spectrometer frequency (e.g., 500 MHz). Acquire the spectrum using a standard pulse sequence with an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

- Analysis: Integrate the signals to determine the relative proton ratios. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.



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Caption: Standard workflow for an NMR experiment.

^{13}C NMR Spectroscopy

Carbon-13 (^{13}C) NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. Typically, spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Predicted ^{13}C NMR Data Interpretation: The structure of **p-Butylhydratropic Acid** contains 11 unique carbon environments (two pairs of aromatic carbons are equivalent due to symmetry). The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[6] The aromatic carbons appear in the typical 120-150 ppm range, while the aliphatic carbons of the butyl and propanoic groups appear in the more shielded upfield region.

Table 2: Predicted ^{13}C NMR Data for **p-Butylhydratropic Acid**

Assigned Carbon	Chemical Shift (δ , ppm)
Carboxylic Acid (C=O)	~181
Aromatic (C-CH)	~141
Aromatic (C-CH ₂)	~140
Aromatic (CH, 2C)	~129
Aromatic (CH, 2C)	~128
Methine (CH)	~45
Benzylic Methylene (CH ₂)	~35
Butyl Methylene (CH ₂)	~33
Butyl Methylene (CH ₂)	~22
Propanoic Methyl (CH ₃)	~18
Butyl Methyl (CH ₃)	~14

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
- **Instrument Setup:** Use the same tuned and shimmed instrument.
- **Acquisition Parameters:** Switch the nucleus to ¹³C. Use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans is required (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.
- **Data Processing & Analysis:** Process the data similarly to ¹H NMR. Assign the resulting singlets to the corresponding carbon atoms based on their expected chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation. A small amount of the neat sample (if liquid or oil) or solid is placed directly on the ATR crystal (e.g., diamond). This avoids the need for preparing KBr pellets and is non-destructive.

IR Data Interpretation: The IR spectrum of **p-Butylhydratropic Acid** is dominated by features of the carboxylic acid and the aromatic ring. The most characteristic absorption is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretches.[8] The C=O stretch of the carbonyl group provides a strong, sharp signal.[8]
[9]

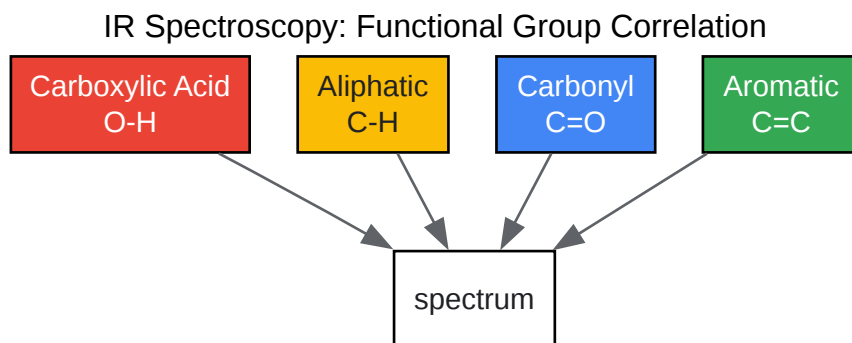
Table 3: Key IR Absorptions for **p-Butylhydratropic Acid**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3300 - 2500	Broad, Strong	O-H Stretch	Carboxylic Acid
3000 - 2850	Medium, Sharp	C-H Stretch	Aliphatic (sp ³)
~1710	Strong, Sharp	C=O Stretch	Carboxylic Acid
1610, 1515	Medium	C=C Stretch	Aromatic Ring
~1250	Medium	C-O Stretch	Carboxylic Acid
~920	Broad, Medium	O-H Bend	Carboxylic Acid Dimer

Experimental Protocol: ATR-FTIR Spectroscopy

- **Background Scan:** Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.
- **Sample Application:** Place a small amount of the **p-Butylhydratropic Acid** sample directly onto the ATR crystal.

- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Analysis:** The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed. Identify the key absorption bands and assign them to the corresponding functional groups.



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Caption: Key functional groups and their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Rationale for Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. However, carboxylic acids are polar and may require derivatization (e.g., silylation or methylation) to increase their volatility for GC analysis.^[10] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source can analyze the compound directly in solution, often in negative ion mode ($[M-H]^-$) to deprotonate the acidic proton.

Mass Spectrum Interpretation: In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight (206.28). The most significant fragmentation pathway for carboxylic acids is often the cleavage of the bond adjacent to the carbonyl group. A prominent peak would be expected from the loss

of the carboxyl group (-COOH), resulting in a fragment at m/z 161 (M-45). Another characteristic fragment would be the tropylium-like ion resulting from cleavage at the alpha-carbon, yielding a significant peak at m/z 161.

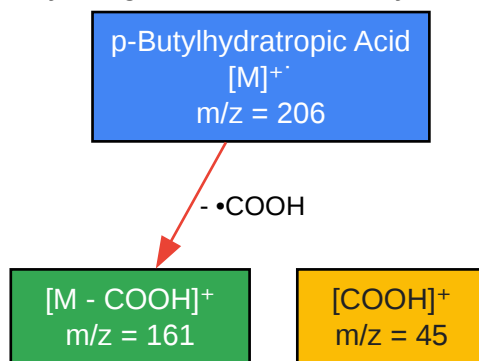
Table 4: Predicted Key Fragments in EI-MS of **p-Butylhydratropic Acid**

m/z Value	Proposed Identity
206	$[M]^+$ (Molecular Ion)
161	$[M - COOH]^+$
119	$[C_9H_{11}]^+$ (Butyl-tropylium ion)
45	$[COOH]^+$

Experimental Protocol: GC-MS (with Derivatization)

- **Derivatization:** React a small amount of the sample with a silylating agent (e.g., BSTFA) in an appropriate solvent to convert the carboxylic acid to a trimethylsilyl (TMS) ester.[\[11\]](#)
- **GC Separation:** Inject the derivatized sample into the GC. The sample is vaporized and travels through a capillary column (e.g., DB-5ms) where it is separated based on its boiling point and interaction with the stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the MS ion source (e.g., Electron Ionization at 70 eV).
- **Mass Analysis:** The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection & Analysis:** The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Primary Fragmentation Pathway in EI-MS

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Caption: Predicted EI-MS fragmentation of the parent molecule.

Conclusion: A Cohesive Spectroscopic Identity

The structural elucidation of **p-Butylhydratropic Acid** is a prime example of a self-validating analytical process where multiple spectroscopic techniques provide orthogonal and confirmatory data. NMR spectroscopy defines the precise C-H framework, IR spectroscopy confirms the presence of key functional groups (notably the carboxylic acid), and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation patterns. Together, these methods create an unambiguous molecular signature, essential for the confident identification of this compound in research and quality control settings.

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